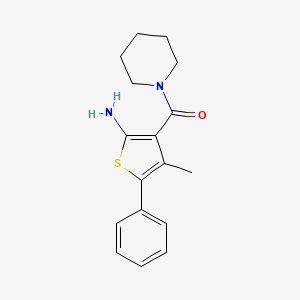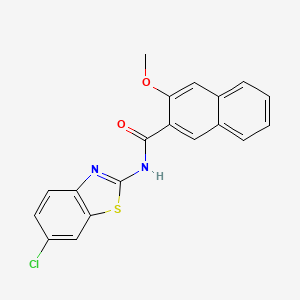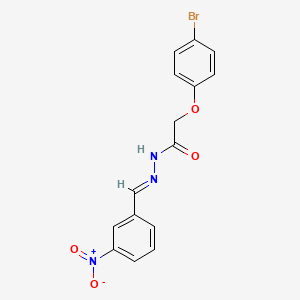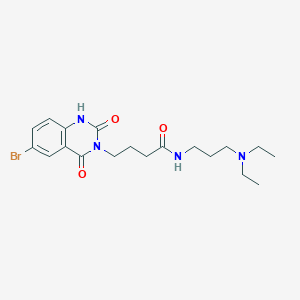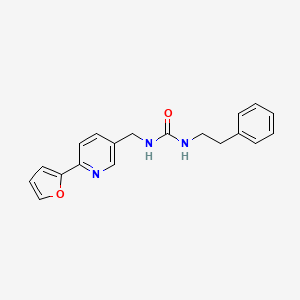
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea” is a complex organic molecule that contains a furan ring, a pyridine ring, and a urea group. These functional groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a urea group (consisting of one carbon atom, two nitrogen atoms, and one oxygen atom). The exact structure would depend on the specific locations of these groups within the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The furan and pyridine rings could potentially undergo electrophilic substitution reactions, while the urea group could participate in various condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds containing furan and pyridine rings are aromatic and relatively stable. The urea group could form hydrogen bonds with other molecules, which could affect the compound’s solubility and reactivity .
Scientific Research Applications
- A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- The compounds were synthesized and their anti-tubercular activity was evaluated. Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
- The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound showed an IC 90 of 40.32 μM . The compounds were also evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and were found to be non-toxic .
- A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .
- The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Anti-tubercular agents
Antimicrobial agents
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .
Future Directions
properties
IUPAC Name |
1-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(20-11-10-15-5-2-1-3-6-15)22-14-16-8-9-17(21-13-16)18-7-4-12-24-18/h1-9,12-13H,10-11,14H2,(H2,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCROFAHJGBBCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

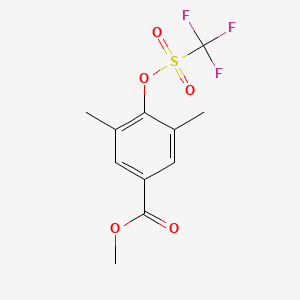
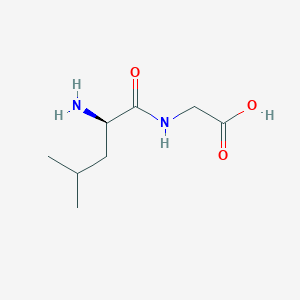
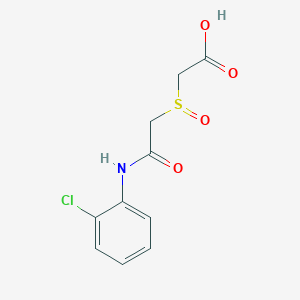
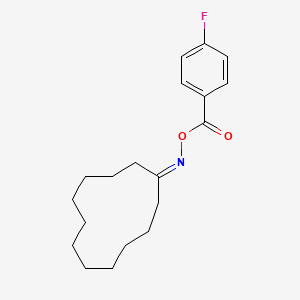
![2-(4-ethoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2371044.png)
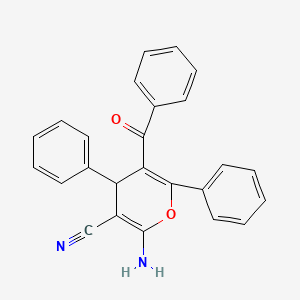
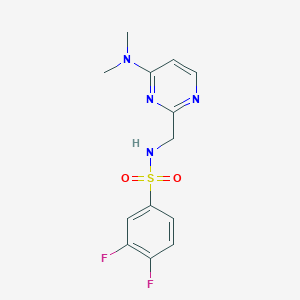
![Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate](/img/structure/B2371049.png)
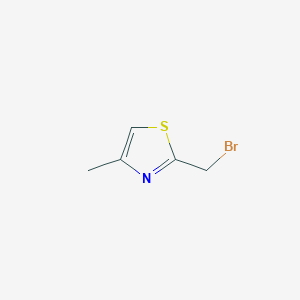
![2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2371052.png)
